molecular formula C14H19ClN2O3 B2938479 Methyl 2-{[(2-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate CAS No. 1214800-15-3

Methyl 2-{[(2-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate

Cat. No.: B2938479
CAS No.: 1214800-15-3
M. Wt: 298.77
InChI Key: VIAXLYRIHZSFAE-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate (CAS: 1214800-15-3) is a substituted butanoate ester featuring a 2-chloroaniline-derived urea moiety. Key physical properties include a predicted boiling point of 379.1±42.0°C, density of 1.213±0.06 g/cm³, and pKa of 12.07±0.46, suggesting moderate polarity and basicity . It is commercially available through suppliers such as Matrix Scientific and Ryan Scientific, with applications in pharmaceutical and agrochemical research as a synthetic intermediate .

Properties

IUPAC Name

methyl 2-[(2-chlorophenyl)carbamoylamino]-3,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3/c1-14(2,3)11(12(18)20-4)17-13(19)16-10-8-6-5-7-9(10)15/h5-8,11H,1-4H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAXLYRIHZSFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)NC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{[(2-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate, a compound with the CAS number 1214800-15-3, has attracted attention in recent research for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a chloroaniline moiety and a dimethylbutanoate group. Its molecular formula is C12H16ClN2O2C_{12}H_{16}ClN_{2}O_{2}, which contributes to its unique biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Cell Cycle Regulation : The compound may affect the cell cycle by inducing apoptosis in cancer cell lines, as evidenced by various cytotoxicity assays.
  • Signal Transduction Pathways : Preliminary studies suggest involvement in key signaling pathways that regulate cell growth and differentiation.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance:

  • A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The growth inhibitory values (GI50) were reported as follows:
Cell LineGI50 (µM)
MCF-75.12
HeLa8.75

These results indicate that the compound has a promising profile for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown potential antimicrobial activity against various pathogens. Research has indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibacterial therapies.

Case Studies

  • Cytotoxicity Assay : A detailed cytotoxicity assay was conducted using MCF-7 and HeLa cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
  • In Vivo Studies : Preliminary in vivo studies on animal models have shown that treatment with this compound resulted in reduced tumor sizes compared to control groups, suggesting its potential efficacy as an anticancer drug.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound is classified as an irritant and should be handled with care during research applications. Ongoing toxicological studies are necessary to evaluate its safety profile comprehensively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amino/Urea Group

Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate
  • Structure: Replaces the 2-chloroanilino carbonyl group with a trifluoroethylamino moiety.
  • Synthesis: Derived from methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride via reaction with 2,2,2-trifluoroethyl triflate and diisopropylethylamine in THF .
  • Key Differences : The electron-withdrawing trifluoromethyl group enhances hydrophobicity and metabolic stability compared to the chloroaromatic group in the target compound.
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride
  • Structure: Contains a methylamino group instead of the urea-linked 2-chloroaniline.
  • Synthesis : Prepared via deprotection of a tert-butoxycarbonyl (Boc)-protected intermediate using HCl in dioxane .
Methyl 2-amino-3-methylbutanoate hydrochloride
  • Structure : A valine-derived ester lacking both the urea and chloroaromatic groups (CAS: 5619-05-6) .
  • Applications : Used as a chiral building block in peptide synthesis. Simplicity confers higher synthetic accessibility but limits functional diversity compared to the target compound.

Variations in the Ester Backbone or Aromatic Systems

Methyl 2-[(2,6-dichloro-4-pyridyl)carbonyl]-3-(methylamino)but-2-enoate
  • Structure: Features a dichloropyridyl carbonyl group and a conjugated enoate system.
Methyl 2-(2,3-dimethylanilino)benzoate
  • Structure: Substitutes the butanoate backbone with a benzoate ester and a dimethylanilino group.
  • Applications : Reported as a precursor to pharmaceutically active compounds, highlighting the role of methyl-substituted anilines in modulating bioactivity .

Physical and Chemical Properties Comparison

Compound Name Boiling Point (°C) Density (g/cm³) pKa Key Functional Groups
Methyl 2-{[(2-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate 379.1±42.0 1.213±0.06 12.07±0.46 Urea-linked 2-chloroaniline
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate N/A N/A N/A Trifluoroethylamino
Methyl 2-amino-3-methylbutanoate hydrochloride N/A N/A ~8.5* Primary amine, branched ester

*Estimated based on valine derivatives.

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